5-Benzyl-2,2,3-trimethylimidazolidin-4-one

Descripción

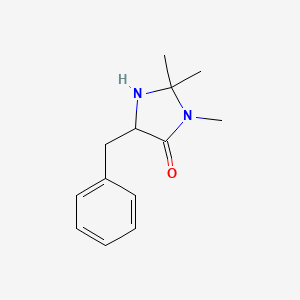

Structure

3D Structure

Propiedades

IUPAC Name |

5-benzyl-2,2,3-trimethylimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACYWOJLWBDSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 5 Benzyl 2,2,3 Trimethylimidazolidin 4 One Catalysis

Iminium Ion Activation Mechanism

A primary mode of action for this imidazolidinone catalyst involves the formation of a reactive iminium ion intermediate. rsc.orgnobelprize.org This strategy is particularly effective for the activation of α,β-unsaturated aldehydes and ketones toward nucleophilic attack. rsc.orgntnu.no

The catalytic cycle begins with the reversible condensation of the secondary amine of the imidazolidinone catalyst with an α,β-unsaturated aldehyde. nobelprize.orgcaltech.edu This reaction forms a positively charged iminium ion. ntnu.norsc.org The formation of this intermediate is a crucial step that enhances the electrophilicity of the substrate. ntnu.norsc.org For example, in the Diels-Alder reaction, the α,β-unsaturated fragment is activated for reaction with a diene upon forming the iminium ion. rsc.org

The structure of the resulting iminium ion is critical for its reactivity and stereodirecting ability. princeton.eduethz.ch X-ray crystallography and NMR studies have provided insight into the conformations of these intermediates. ethz.chresearchgate.net In derivatives of 5-benzyl-3-methylimidazolidin-4-one, the configuration around the C=N bond and the orientation of the substituents play a significant role in determining the course of the reaction. ethz.ch For instance, with a tert-butyl group at the C2 position, an (E)-configuration of the iminium double bond is strongly favored. ethz.ch The reactivity of these iminium ions allows them to participate in a wide array of enantioselective transformations, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylations. sigmaaldrich.comnih.gov

Brønsted acids are often essential cocatalysts in reactions mediated by imidazolidinones. core.ac.ukcaltech.edu Typically, the catalyst is used as its hydrochloride salt to provide the acidic proton. sigmaaldrich.com The Brønsted acid plays a multifaceted role in the catalytic cycle. It facilitates the initial formation of the iminium ion from the aldehyde and the secondary amine catalyst and is involved in the subsequent hydrolysis of the product adduct to release the final product and regenerate the catalyst. nobelprize.orgnih.gov

Kinetic studies have underscored the importance of the acid cocatalyst, revealing that both the reaction rate and the enantioselectivity can be highly dependent on its presence and nature. core.ac.ukcaltech.edu In some cases, the reaction does not proceed at all in the absence of the acid cocatalyst. researchgate.net The acidity of the cocatalyst can influence the equilibrium of iminium ion formation and may affect the activation of the substrate through anion-binding interactions. rsc.orgresearchgate.net For instance, in certain photocatalytic reactions, Brønsted acids have been shown to dramatically increase reaction rates by accelerating energy transfer or key bond-forming steps. rsc.orgnih.govacs.org

The enhanced reactivity of the substrate upon forming the iminium ion is explained by the LUMO-lowering activation principle. nobelprize.orgcaltech.edu Lewis acids traditionally activate electrophiles by binding to a heteroatom and withdrawing electron density, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). caltech.edu Iminium ion catalysis emulates this effect. caltech.educaltech.edu

The condensation of the chiral amine with an α,β-unsaturated aldehyde converts the neutral carbonyl compound into a cationic iminium ion. nobelprize.orgntnu.no This positive charge significantly lowers the energy of the LUMO of the π-system. rsc.orgrsc.org Consequently, the energy gap between the electrophile's LUMO and the Highest Occupied Molecular Orbital (HOMO) of the nucleophile is reduced. caltech.edu This reduction in the energy barrier facilitates nucleophilic attack at the β-position of the activated iminium ion, accelerating the reaction rate. caltech.edursc.org This LUMO-lowering strategy is a cornerstone of many reactions catalyzed by 5-benzyl-2,2,3-trimethylimidazolidin-4-one, enabling over 30 different types of enantioselective transformations. rsc.org

Alternative Catalytic Pathways: Enamine and SOMO Activation

Beyond iminium ion catalysis, imidazolidinones can operate through other activation modes, notably enamine and Singly Occupied Molecular Orbital (SOMO) catalysis. nobelprize.orgrsc.org These alternative pathways expand the synthetic utility of the catalyst to different classes of substrates and reactions.

Enamine Catalysis : In this mode, the catalyst reacts with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. nobelprize.orgrsc.org This process raises the energy of the HOMO of the carbonyl compound, transforming it into a potent nucleophile that can react with various electrophiles at the α-position. ntnu.norsc.org This HOMO-raising activation is complementary to the LUMO-lowering of iminium catalysis. caltech.edu Enamine catalysis enables reactions such as asymmetric α-oxidations, α-halogenations, and aldol (B89426) reactions. ntnu.norsc.org

SOMO Catalysis : A third activation mode, SOMO catalysis, facilitates asymmetric radical reactions. nobelprize.orgntnu.no This pathway begins with the formation of an enamine intermediate, similar to enamine catalysis. nih.gov However, this enamine is then subjected to a one-electron oxidation, often by an oxidant like a Ce(IV) salt, to generate a radical cation. nobelprize.orgnih.govprinceton.edu This intermediate, which has a Singly Occupied Molecular Orbital (SOMO), is an electrophilic radical species. ntnu.norsc.org It can then couple with a variety of radicalophiles. nih.govprinceton.edu This strategy has been successfully applied to the asymmetric α-allylation, α-vinylation, and α-arylation of aldehydes. nih.govprinceton.edu

Principles of Stereocontrol and Chirality Transfer

The ability of this compound to induce high levels of stereoselectivity is a direct consequence of its rigid, chiral structure. princeton.edunih.gov The catalyst effectively transfers its stereochemical information to the product during the reaction.

The stereochemical outcome of reactions catalyzed by this imidazolidinone is primarily controlled by steric hindrance. princeton.edunih.gov The key structural feature for enantiocontrol is the benzyl (B1604629) substituent at the C5 position of the imidazolidinone ring, which is derived from the amino acid L-phenylalanine. princeton.edunobelprize.org

Upon formation of the crucial iminium ion intermediate, the bulky benzyl group effectively shields one of the two diastereotopic faces of the π-system. princeton.edu Computational models show that the benzyl group orients itself to block the Si face of the iminium ion. princeton.edu This steric blockade leaves the Re face exposed for the nucleophile to attack. princeton.edu This directed attack ensures the preferential formation of one enantiomer of the product over the other, leading to high enantiomeric excess (ee). princeton.edunih.gov The predictable nature of this stereodirecting model has been a powerful tool in asymmetric synthesis. princeton.edunih.gov The efficiency of this chirality transfer is evident in the high enantioselectivities achieved in numerous reactions, such as the Diels-Alder reaction between α,β-unsaturated aldehydes and dienes. sigmaaldrich.comcore.ac.uk

Determinants of Diastereoselectivity and Regioselectivity

The stereochemical outcome of reactions catalyzed by this compound is primarily governed by the steric environment of the reactive iminium ion intermediate formed between the catalyst and an α,β-unsaturated aldehyde. ias.ac.in This activation strategy, a cornerstone of iminium catalysis, lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the substrate, facilitating its reaction with a nucleophile or diene. ias.ac.inacs.org

The key structural feature of the catalyst responsible for inducing stereoselectivity is the benzyl group located at the C5 position of the imidazolidinone core. princeton.edu Following the formation of the planar iminium ion, the benzyl group effectively shields one of the two faces of the dienophile. nih.gov This steric hindrance directs the incoming diene to the opposite, less-hindered face, thereby controlling the absolute stereochemistry of the cycloaddition. princeton.edu

Computational modeling and experimental results have shown that control over the iminium ion geometry is essential for achieving high levels of enantiocontrol. princeton.edu The architecture of the catalyst, specifically the gem-dimethyl groups at the C2 position, introduces steric constraints that favor the formation of the desired (E)-iminium ion isomer. princeton.edu This specific isomer geometry ensures a consistent and predictable orientation of the benzyl shield, leading to high enantiomeric excess (ee) in the final product. princeton.eduprinceton.edu In the Diels-Alder reaction between cinnamaldehyde (B126680) and cyclopentadiene (B3395910), the use of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one as the catalyst results in excellent enantioselectivity for the exo product. princeton.edu

The effectiveness of this steric shielding model is demonstrated by comparing catalyst performance in a standard reaction.

Table 1: Catalyst Performance in the Diels-Alder Reaction of Cinnamaldehyde and Cyclopentadiene

This table illustrates the effect of the catalyst's chiral architecture on the enantioselectivity of the cycloaddition product.

| Catalyst | Time (h) | Yield (%) | exo:endo Ratio | exo ee (%) |

|---|---|---|---|---|

| (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride | 8 | 99 | 1.3:1 | 93 |

Data derived from J. Am. Chem. Soc. 2000, 122, 4243-4244. princeton.edu

The principle of using a bulky substituent to shield one face of a reactive intermediate is a fundamental strategy in asymmetric catalysis. The success of this compound led to the development of second-generation catalysts, which often feature even bulkier groups at the C2 position (e.g., a tert-butyl group) to further enhance reactivity and selectivity. core.ac.uksigmaaldrich.com

Kinetic and Thermodynamic Considerations in Reaction Mechanisms

Kinetic and thermodynamic studies have been crucial in elucidating the mechanism of reactions catalyzed by this compound. The catalytic cycle begins with the reversible condensation of the catalyst with an α,β-unsaturated aldehyde to form a chiral iminium ion. princeton.educore.ac.uk This step is typically facilitated by an acid co-catalyst. core.ac.uk

From a thermodynamic perspective, the stability of the intermediates plays a key role. The system favors the formation of the more stable trans-conformation of the α,β-unsaturated iminium ion, which minimizes non-bonding interactions. core.ac.uk The stereoselectivity of the catalyst is ultimately determined by the energy difference between the diastereomeric transition states. nih.gov The catalyst architecture ensures that the transition state leading to the major enantiomer is significantly lower in energy than the one leading to the minor enantiomer, due to the effective steric blocking by the C5-benzyl group. princeton.edu Computational studies have become an essential tool for modeling these transition states and rationalizing the observed stereochemical outcomes. nih.govrsc.org

Computational and Theoretical Chemistry Studies of 5 Benzyl 2,2,3 Trimethylimidazolidin 4 One

Quantum Chemical Investigations of Catalytic Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in mapping the catalytic cycles of reactions mediated by imidazolidinone catalysts. These studies provide insights into the structures of intermediates and transition states, as well as the energetics of the reaction pathways.

The primary catalytic cycles involving 5-Benzyl-2,2,3-trimethylimidazolidin-4-one are iminium and enamine catalysis. In iminium catalysis, the catalyst condenses with an α,β-unsaturated aldehyde to form an iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. ntnu.no Conversely, in enamine catalysis, the catalyst reacts with a saturated aldehyde or ketone to form an enamine, which raises the Highest Occupied Molecular Orbital (HOMO), thereby activating the substrate for reaction with an electrophile. ntnu.no

Computational studies have detailed the elementary steps of these catalytic cycles, including the initial formation of the catalyst-substrate adduct, the key bond-forming or breaking steps, and the final product release and catalyst regeneration. These investigations have been crucial in rationalizing the observed reactivity and in the design of new and more efficient catalytic systems.

Prediction of Stereochemical Outcome and Enantioselectivity

A hallmark of this compound is its ability to induce high levels of enantioselectivity in a variety of chemical transformations. Computational models have been developed to predict and rationalize the stereochemical outcome of these reactions.

The stereoselectivity is determined by the energy difference between the transition states leading to the different stereoisomers. By calculating the geometries and energies of these diastereomeric transition states, the preferred reaction pathway and the major enantiomer can be predicted. These models often consider the non-covalent interactions, such as steric hindrance and hydrogen bonding, between the catalyst, substrate, and any other reacting species.

For imidazolidinone-catalyzed reactions, the benzyl (B1604629) group at the C5 position of the catalyst plays a crucial role in shielding one face of the reactive intermediate, thereby directing the approach of the incoming reagent to the opposite face. DFT calculations have been employed to model the transition states of reactions such as the Diels-Alder reaction, providing a quantitative basis for the observed high enantioselectivities. nih.gov The conformational flexibility of the catalyst and the substrate-catalyst complex is a critical factor, and computational approaches that explore the conformational landscape are essential for accurate predictions. nih.gov

Analysis of Catalyst-Substrate Interaction and Transition States

The precise nature of the interaction between the catalyst and the substrate is fundamental to understanding the catalytic process. Computational studies have provided detailed pictures of the geometries of catalyst-substrate complexes and the transition states of the reactions they mediate.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with DFT calculations, have been used to determine the three-dimensional structures of iminium ions derived from 5-benzyl-2,2,3-trimethylimidazolidin-one. ethz.ch These studies have revealed the preferred conformations of the catalyst-substrate adduct, highlighting the steric shielding provided by the benzyl group. ethz.ch

Transition state analysis through computational methods allows for the visualization of the bond-forming and bond-breaking processes at the molecular level. For instance, in the Diels-Alder reaction, calculations can pinpoint the asynchronicity of the C-C bond formation and the influence of the catalyst on the geometry of the transition state. The table below presents a conceptual comparison of key parameters for transition states leading to major and minor products in a typical Diels-Alder reaction catalyzed by an imidazolidinone.

| Parameter | Transition State (Major Product) | Transition State (Minor Product) |

| Relative Energy (kcal/mol) | 0.0 | > 2.0 |

| Key Catalyst-Substrate Distance (Å) | Optimized for facial shielding | Less favorable, increased steric clash |

| Dihedral Angle of Approach (°) | Favored for endo selectivity | Disfavored for exo selectivity |

This table is a generalized representation based on principles from computational studies of related systems.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity. beilstein-journals.orgyoutube.com Computational chemistry provides the tools to calculate the energies and shapes of the HOMO and LUMO of the reacting species, offering insights into the electronic aspects of catalysis.

As mentioned earlier, iminium ion formation lowers the LUMO energy of the α,β-unsaturated aldehyde, enhancing its electrophilicity. ntnu.no Conversely, enamine formation raises the HOMO energy of the carbonyl compound, increasing its nucleophilicity. ntnu.no DFT calculations can quantify these energy changes, providing a direct measure of the catalyst's electronic activation.

The interaction between the HOMO of the nucleophile and the LUMO of the electrophile governs the reaction. A smaller HOMO-LUMO gap generally correlates with a more facile reaction. The table below illustrates the conceptual HOMO and LUMO energy shifts upon catalyst activation based on FMO principles. ntnu.no

| Species | HOMO Energy (eV) | LUMO Energy (eV) |

| α,β-Unsaturated Aldehyde (Uncatalyzed) | ~ -7.0 | ~ -1.5 |

| Iminium Ion (Catalyzed) | Lowered | ~ -4.0 (LUMO significantly lowered) |

| Saturated Aldehyde (Uncatalyzed) | ~ -10.5 | ~ +2.0 |

| Enamine (Catalyzed) | ~ -5.5 (HOMO significantly raised) | Raised |

These are illustrative values to demonstrate the principles of FMO theory in this context.

Solvent Effects and Aggregation-Induced Catalysis

The reaction medium can have a profound impact on the rate, selectivity, and even the mechanism of a catalytic reaction. Computational models, such as the self-consistent reaction-field (SCRF) method, are employed to simulate the effects of different solvents on the catalytic process. primescholars.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solute-solvent interactions. primescholars.com

For charged intermediates like iminium ions, polar solvents can stabilize the species and influence the energies of transition states. Computational studies can help in selecting the optimal solvent for a particular transformation by predicting its effect on the reaction barrier and stereoselectivity. asianresassoc.org

In some cases, organocatalysts can form aggregates in solution, which can lead to changes in catalytic activity and selectivity, a phenomenon known as aggregation-induced catalysis. While specific computational studies on the aggregation of this compound are not widely reported, theoretical methods can be used to investigate the structures and stabilities of catalyst dimers and higher-order aggregates. These studies can help to understand whether aggregation is a contributing factor to the observed catalytic behavior.

Advanced Research and Future Directions in Imidazolidinone Organocatalysis

Structure-Activity Relationship Studies for Enhanced Performance

The performance of imidazolidinone catalysts is intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies are therefore crucial for designing catalysts with improved reactivity and stereoselectivity. Key to the function of catalysts like (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one is their ability to form a chiral iminium ion with α,β-unsaturated aldehydes, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate and allows for precise stereocontrol. sigmaaldrich.com

Exploration into the catalyst's core components has been a significant area of investigation. For instance, the steric and electronic properties of the substituent at the C5 position, such as the benzyl (B1604629) group in the titular compound, play a pivotal role in dictating the facial selectivity of the incoming nucleophile. Modifications to this group can fine-tune the catalyst's efficacy for specific transformations.

The imidazolidinone ring itself possesses a specific conformation that is essential for its catalytic activity. The five-membered ring adopts an envelope conformation, and the precise arrangement of the substituents creates a well-defined chiral pocket that effectively shields one face of the activated iminium ion, leading to high enantioselectivity. nih.gov

Development of Second-Generation Imidazolidinone Catalysts

Building upon the success of the first-generation catalysts, which includes (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one, significant efforts have been directed towards the development of second-generation imidazolidinone catalysts. caltech.edu These newer catalysts were designed to exhibit enhanced reactivity, broader substrate scope, and improved performance in a wider array of asymmetric transformations. caltech.eduprinceton.edu

A key innovation in the development of second-generation catalysts was the introduction of a tert-butyl group at the C2 position, leading to structures like (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone. sigmaaldrich.comsigmaaldrich.com This modification proved to be particularly effective for the Friedel-Crafts alkylation of indoles. sigmaaldrich.comsigmaaldrich.com The increased steric bulk of the tert-butyl group provides a more effective shield for one face of the iminium ion intermediate, resulting in higher enantioselectivities for a broader range of substrates.

Second-generation catalysts have demonstrated remarkable efficiency in various reactions, including 1,3-dipolar cycloadditions, allowing for the synthesis of highly functionalized scaffolds like 4-isoxazolines with good to excellent enantiomeric ratios and significantly reduced reaction times. acs.org These advanced catalysts have expanded the utility of imidazolidinone organocatalysis beyond cycloadditions to include a variety of other reactions involving aldehydes with excellent selectivity. caltech.edu

| Catalyst Generation | Key Structural Feature | Representative Reaction | Typical Enantiomeric Excess (ee) | Key Advantages |

|---|---|---|---|---|

| First-Generation ((5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one) | gem-dimethyl at C2 | Diels-Alder | High (e.g., 93% ee) jk-sci.com | Pioneering catalyst, effective for specific reactions. sigmaaldrich.com |

| Second-Generation ((2S,5S)-2-tert-Butyl-3-methyl-5-benzylimidazolidin-4-one) | tert-butyl at C2 | Friedel-Crafts Alkylation | Excellent (>99% ee) sigmaaldrich.com | Broader substrate scope, improved enantioselectivity. caltech.eduprinceton.edu |

Strategies for Catalyst Recovery and Reusability (e.g., Immobilization)

A significant focus in making organocatalysis more sustainable and economically viable is the development of strategies for catalyst recovery and reuse. beilstein-journals.orgnih.gov For imidazolidinone catalysts, immobilization onto solid supports is a primary approach to achieve this. researchgate.net Heterogenization of the catalyst facilitates its separation from the reaction mixture, often through simple filtration, and allows for its application in multiple reaction cycles. beilstein-journals.orgnih.gov

Various immobilization techniques have been explored, which can be broadly categorized as non-covalent and covalent attachment.

Non-covalent immobilization: This method involves the adsorption of the catalyst onto a solid support through interactions such as hydrogen bonding, ionic interactions, or van der Waals forces. beilstein-journals.orgnih.gov This approach is advantageous as it requires minimal modification of the parent catalyst. beilstein-journals.orgnih.gov

Covalent immobilization: This strategy involves forming a chemical bond between the catalyst and the support material. This is often achieved by modifying the imidazolidinone structure with a linker that can be attached to polymers or magnetic nanoparticles. jk-sci.com While requiring synthetic modification of the catalyst, this method generally provides a more robust attachment, minimizing leaching of the catalyst from the support during the reaction.

The choice of support material is also critical and can influence the catalytic activity and selectivity of the immobilized catalyst. beilstein-journals.org Common supports include silica (B1680970) gel, polymers, and magnetic nanoparticles. The ideal support provides a high surface area, is chemically inert under the reaction conditions, and does not negatively impact the catalyst's performance. Successful immobilization can lead to catalysts that are reusable over several cycles without a significant loss of activity or enantioselectivity. nih.gov

Expansion of Reaction Scope and Substrate Generalities

A major thrust in imidazolidinone organocatalysis research has been the expansion of its reaction scope beyond the initial groundbreaking Diels-Alder reaction. sigmaaldrich.comsigmaaldrich.com The versatility of the iminium ion activation strategy has enabled the application of catalysts like 5-Benzyl-2,2,3-trimethylimidazolidin-4-one and its derivatives to a wide array of asymmetric transformations. sigmaaldrich.com

The scope of reactions successfully catalyzed by imidazolidinones now includes:

1,3-Dipolar Cycloadditions: These reactions provide access to important heterocyclic structures with high enantioselectivity. sigmaaldrich.comsigmaaldrich.com

Friedel-Crafts Alkylations: This allows for the enantioselective formation of carbon-carbon bonds between aromatic systems and α,β-unsaturated aldehydes. sigmaaldrich.com

Michael Additions: The catalytic 1,4-addition of various nucleophiles, including electron-rich benzenes and indoles, to unsaturated aldehydes proceeds with high stereocontrol. rsc.org

α-Functionalization of Aldehydes: This includes α-chlorination and α-fluorination, introducing heteroatoms at the α-position with high enantiomeric excess. sigmaaldrich.comrsc.org

Mukaiyama-Michael Reactions: This provides a direct method for the synthesis of enantioenriched γ-butenolide architectures. tcichemicals.com

Intramolecular Reactions: The application of iminium ion activation to intramolecular Diels-Alder reactions has been demonstrated, showcasing its utility in complex molecule synthesis. nih.gov

The generality of substrates has also been significantly broadened. These catalysts have been shown to be effective for a diverse range of α,β-unsaturated aldehydes and ketones, as well as a variety of dienes and nucleophiles. caltech.edunih.gov This expansion has solidified the position of imidazolidinone catalysts as powerful and versatile tools in asymmetric synthesis. unibo.it

| Reaction Type | Description | Significance |

|---|---|---|

| Diels-Alder Reaction | [4+2] cycloaddition between a diene and a dienophile. sigmaaldrich.com | Forms six-membered rings with high stereocontrol. sigmaaldrich.com |

| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile. sigmaaldrich.comsigmaaldrich.com | Synthesis of five-membered heterocycles. sigmaaldrich.comsigmaaldrich.com |

| Friedel-Crafts Alkylation | Alkylation of aromatic rings. sigmaaldrich.com | Forms C-C bonds with aromatic systems. sigmaaldrich.com |

| Michael Addition | 1,4-conjugate addition of a nucleophile. rsc.org | Creates new C-C or C-heteroatom bonds. rsc.org |

| α-Halogenation | Introduction of a halogen at the α-position of an aldehyde. sigmaaldrich.comrsc.org | Provides access to chiral α-halo aldehydes. sigmaaldrich.comrsc.org |

Integration with Synergistic Catalytic Modalities

A frontier in imidazolidinone organocatalysis involves its integration with other catalytic modes to achieve novel transformations or to enhance the efficiency of existing ones. This concept of synergistic catalysis combines the unique activation pathways of imidazolidinones with those of other catalysts, such as metal catalysts or photocatalysts.

An early example of this is the synergistic use of an imidazolidinone catalyst with a Lewis acid, where the two catalysts operate in distinct, non-interfering cycles to achieve a common synthetic goal. caltech.edu More recently, the combination of imidazolidinone catalysis with photoredox catalysis has emerged as a powerful strategy. In these systems, the imidazolidinone forms a chiral enamine or iminium ion, while a separate photocatalyst, upon excitation with visible light, can generate a radical species. The subsequent reaction between the organocatalyst-bound substrate and the radical allows for novel enantioselective bond formations. sigmaaldrich.com

Furthermore, imidazolidinone catalysis can be merged with other organocatalytic activation modes, such as enamine catalysis, in organo-cascade reactions. caltech.edu This allows for the sequential activation of both electrophiles (via iminium ion formation) and nucleophiles (via enamine formation) by the same catalyst, leading to the rapid construction of complex molecular architectures from simple starting materials. caltech.edu The investigation of synergistic catalysis with copper salts has also been reported, further expanding the reaction possibilities. rsc.org

This integration of catalytic modalities opens up new avenues for reaction design and allows for the development of previously inaccessible asymmetric transformations, highlighting the continued evolution and potential of imidazolidinone-based organocatalysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing enantiopure 5-benzyl-2,2,3-trimethylimidazolidin-4-one?

- Methodology : The compound can be synthesized from phenylalanine derivatives via a modified procedure. Key steps include:

- Step 1 : Condensation of phenylalanine methyl ester with methylamine to form an amide intermediate.

- Step 2 : Cyclization under basic conditions to yield the imidazolidinone core.

- Modifications : Replacing crystallization in hot isopropyl alcohol with acetone washing improves scalability .

- Chiral Resolution : Enantiomers are obtained via salt formation (e.g., hydrochloride or perchlorate salts) followed by counterion exchange .

Q. How is the enantiomeric purity of this compound derivatives validated?

- Analytical Techniques :

- HPLC : Chiralcel AD columns with isocratic elution (3% isopropanol/hexane) resolve enantiomers, with retention times ~40–47 minutes for major/minor peaks .

- Optical Rotation : Specific rotation values (e.g., [α]D = –21.3° for hydrobromide salts) confirm enantiopurity .

- NMR : Diastereomeric ratios in intermediates (e.g., 93:7 endo:exo) are determined via NMR coupling constants .

Q. What role does this compound play in asymmetric catalysis?

- Application : It acts as a chiral organocatalyst in enantioselective Diels-Alder and [2+2] cycloaddition reactions.

- Mechanism : The compound facilitates asymmetric induction via iminium ion activation of α,β-unsaturated aldehydes, enabling stereocontrol in product formation .

Advanced Research Questions

Q. How can conflicting stereoselectivity data in imidazolidinone-catalyzed reactions be resolved?

- Troubleshooting :

- Reaction Conditions : Temperature (–20°C vs. ambient) and solvent polarity (CHNO vs. toluene) significantly impact endo/exo ratios .

- Catalyst Loading : Sub-stoichiometric amounts (10 mol%) may reduce side reactions, improving reproducibility .

- Counterion Effects : Perchlorate salts enhance solubility and catalytic activity compared to hydrochlorides .

Q. What strategies improve the scalability of imidazolidinone-mediated syntheses?

- Process Optimization :

- Batch vs. Flow : Continuous flow systems minimize decomposition of sensitive intermediates (e.g., enamines) .

- Protecting Groups : TBS (tert-butyldimethylsilyl) protection stabilizes reactive sites during multi-step sequences .

- Workflow Automation : Automated column chromatography (e.g., Biotage systems) ensures consistent purification of diastereomers .

Q. How do steric and electronic modifications to the benzyl group affect catalytic efficiency?

- Structure-Activity Relationship (SAR) :

- Steric Bulk : Larger substituents (e.g., 3,5-dichlorobenzyl) reduce reaction rates but increase enantioselectivity in hindered substrates .

- Electronic Tuning : Electron-withdrawing groups (e.g., nitro) enhance iminium electrophilicity, accelerating cycloadditions .

- Data Validation : Kinetic studies (e.g., Eyring plots) quantify activation parameters for tailored catalyst design .

Methodological Tables

Table 1 : Key Reaction Parameters for Asymmetric Diels-Alder Catalysis

Table 2 : Analytical Benchmarks for Enantiopurity Assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.